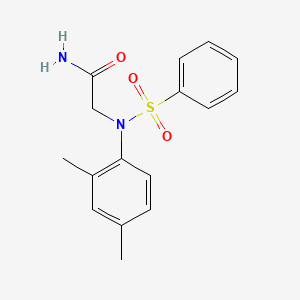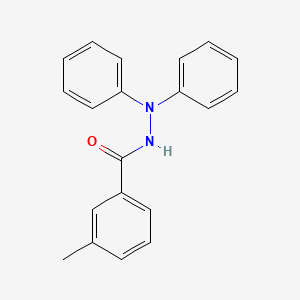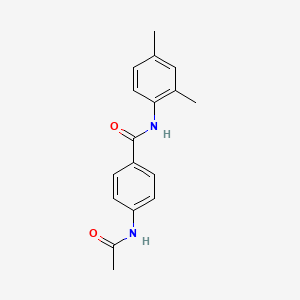![molecular formula C23H27N3O3 B5610284 4-(4-morpholinyl)-N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}benzamide](/img/structure/B5610284.png)
4-(4-morpholinyl)-N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related morpholinyl-benzamide derivatives involves multi-step chemical processes. For instance, the reaction of starting compounds with chloromethyloxirane leads to the formation of N-2-hydroxy-3-heteroaminopropyl-substituted compounds or substituted dihydrofuro[2',3':4,5]pyrrolo[2,1-c][1,4]oxazin-8-ones, showcasing the versatility and reactivity of morpholine-containing compounds in synthesis processes (Krutošíková et al., 2001).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including morpholinyl-benzamide compounds, often features complex ring systems and substituent patterns that influence their chemical behavior. For example, the benzamide molecule with a morpholinone ring shows a twist-boat conformation, indicating the significance of ring conformations on the overall molecular structure and properties (Pang et al., 2006).
Chemical Reactions and Properties
Morpholine and pyrrolidinyl groups in benzamides participate in various chemical reactions, offering a range of chemical properties. For instance, the synthesis of benzamide derivatives via interactions with morpholine underlines the adaptability of these groups in forming new compounds with potentially significant biological activities (Donskaya et al., 2004).
Physical Properties Analysis
The crystal structure and physical properties of morpholinyl-benzamide derivatives are crucial for understanding their interactions and stability. The study of benzamide derivatives such as 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine showcases the importance of crystallography in identifying potential applications and understanding the substance's behavior at the molecular level (Wu et al., 2014).
Chemical Properties Analysis
The chemical properties of 4-(4-morpholinyl)-N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}benzamide and its derivatives are influenced by their molecular structure. The presence of morpholine and pyrrolidine rings, as well as benzamide groups, contribute to their chemical reactivity and potential biological activities. The synthesis and evaluation of derivatives highlight the compound's versatility and the role of substituents in modulating its properties (Kato et al., 1995).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-morpholin-4-yl-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c27-22-6-3-11-26(22)17-20-5-2-1-4-19(20)16-24-23(28)18-7-9-21(10-8-18)25-12-14-29-15-13-25/h1-2,4-5,7-10H,3,6,11-17H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYIZOZXGGWJFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=CC=C2CNC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5610201.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B5610214.png)
![2-[5-(3,4-dihydro-2H-chromen-2-yl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5610218.png)

![1-(2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5610233.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-8-[3-(methylthio)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5610243.png)
![2-(2-fluoro-3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5610254.png)


![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-7-isopropyl-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5610287.png)
![4-{1-(2-methylphenyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}benzamide](/img/structure/B5610295.png)

![N-[3-(benzylthio)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5610306.png)